molecular formula C8H17NO2 B12050226 3-Methyl-2-(propylamino)butanoic acid

3-Methyl-2-(propylamino)butanoic acid

Cat. No.: B12050226
M. Wt: 159.23 g/mol
InChI Key: SXDSPQBVBYCOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(propylamino)butanoic acid is a chiral non-proteinogenic amino acid derivative of interest in medicinal chemistry and organic synthesis. Its structure, featuring a propylamino side chain and a methyl-branched carbon backbone, makes it a potential building block for the development of novel pharmaceutical compounds, including protease inhibitors and receptor ligands. Researchers may utilize this compound in the synthesis of complex molecules or as a standard in analytical method development. The specific mechanism of action is dependent on the final synthesized compound and its biological target. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note to Supplier: The applications and descriptions above are illustrative. It is crucial to replace this text with accurate, verified data from experimental studies or reliable literature specific to this compound.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-2-(propylamino)butanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

SXDSPQBVBYCOKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methyl-2-aminobutanoic acid with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Methyl-2-aminobutanoic acid.

    Reagent: Propyl halide (e.g., propyl bromide).

    Conditions: Basic conditions using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-Methyl-2-aminobutanoic acid is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added. The mixture is then heated under reflux for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-2-(propylamino)butanone, which can be synthesized from 3-Methyl-2-aminobutanone and propylamine. The hydrogenation process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Formation of 3-Methyl-2-(propylamino)butanone or this compound.

    Reduction: Formation of 3-Methyl-2-(propylamino)butanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Methyl-2-(propylamino)butanoic acid serves as a reagent in organic synthesis and is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It may exhibit enzyme inhibition properties or modulate receptor signaling pathways, which are critical for understanding its therapeutic applications.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. It is being investigated as a precursor for drug development, particularly in the creation of compounds that could target specific diseases or conditions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

Antibacterial Studies

A study examined the antibacterial efficacy of various compounds similar to this compound against common bacterial strains. Although direct data for this compound were not available, related compounds showed varying minimum inhibitory concentration (MIC) values indicating potential for further exploration in this area.

Enzyme Interaction Studies

Research focusing on enzyme inhibitors highlighted that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways. This suggests that this compound may have similar capabilities worth investigating further.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-methyl-2-(propylamino)butanoic acid can be compared to analogs with variations in the amino group substituents, oxidation states, or aromatic modifications. Below is a detailed analysis:

Substituent Variations on the Amino Group

Table 1: Comparison of Amino-Substituted Analogs
Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound Propylamino (-NHCH₂CH₂CH₃) C₈H₁₇NO₂ 159.23 Metabolite of MMB022; potential intermediate in drug metabolism .
3-Methyl-2-(pyridin-2-ylformamido)butanoic acid Pyridinylformamido (-NHCOC₅H₄N) C₁₂H₁₅N₃O₃ 249.27 Multiple commercial suppliers; heterocyclic substituent enhances binding .
Valsartan-related structure Pentanoyl-tetrazolyl-biphenyl C₂₄H₂₉N₅O₃ 435.52 Clinically used antihypertensive agent; demonstrates pharmacological importance of amino group modifications .

Key Observations :

  • Propylamino vs. Heterocyclic Substituents: The propylamino group in the target compound confers moderate lipophilicity, while pyridinylformamido () and tetrazolyl-biphenyl () substituents increase polarity and target affinity, critical for drug-receptor interactions.
  • Metabolic Relevance: The propylamino derivative is identified as a metabolite of MMB022, suggesting susceptibility to enzymatic hydrolysis (e.g., esterase activity) .

Aromatic and Oxo Derivatives

Table 2: Comparison with Aromatic and Oxo Analogs
Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-2-phenylbutanoic acid Phenyl (-C₆H₅) at 2-position C₁₁H₁₄O₂ 178.23 Used in organic synthesis; increased lipophilicity compared to aliphatic analogs .
3-Methyl-2-oxobutanoic acid Oxo (-C=O) at 2-position C₅H₈O₃ 116.12 Higher acidity (pKa ~2.5) due to ketone group; 95% purity available commercially .

Key Observations :

  • Phenyl vs. Propylamino: The phenyl group () enhances aromatic interactions but reduces solubility in aqueous media compared to the propylamino derivative.
  • Oxo Derivative: The oxo group in 3-methyl-2-oxobutanoic acid () increases electrophilicity, making it reactive in keto-enol tautomerism and metabolic pathways.

Biological Activity

3-Methyl-2-(propylamino)butanoic acid, also known as a derivative of amino acids, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇NO₂
  • Molar Mass : Approximately 158.24 g/mol
  • Structural Features : The compound features a butanoic acid backbone with a methyl group on the third carbon and a propylamino group on the second carbon, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its structural properties suggest potential roles in:

  • Receptor Binding : The propylamino group may facilitate binding to specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Potential :
    • A study highlighted the compound's ability to reduce neuronal cell death in vitro models exposed to oxidative stress. The mechanism was linked to its antioxidant properties, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Receptor Interaction Studies :
    • Research indicated that this compound could modulate neurotransmitter systems by interacting with specific receptor sites. This interaction may enhance its therapeutic profile for mood disorders .
  • Synthesis and Biological Evaluation :
    • Several synthetic methods have been explored to produce this compound efficiently, followed by biological evaluations that confirmed its activity against various biological targets .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-MethylbutanamideLacks propylamino groupSimpler structure; potentially less bioactivity
N,N-DimethylbutanamideContains dimethyl instead of propylIncreased lipophilicity; different receptor interactions
4-Methyl-2-pentanamineLonger carbon chain with methyl groupPotentially different pharmacodynamics
2-Amino-4-methylpentanoic acidContains an acid functional groupMore polar; different solubility characteristics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(propylamino)butanoic acid in laboratory settings?

  • Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, introducing the propylamino group to a 3-methyl-2-oxobutanoic acid precursor (e.g., via Leuckart reaction) followed by purification using ion-exchange chromatography or recrystallization. Protecting groups like Cbz (benzyloxycarbonyl) can stabilize intermediates, as seen in analogous N-methylvaline derivatives . Reaction optimization should monitor pH and temperature to avoid racemization, particularly if chiral centers are present .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify backbone structure and substituent integration.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~173.12 g/mol).
  • HPLC with UV/Vis detection (reverse-phase C18 columns) for purity assessment.
  • FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
    Cross-reference spectral data with PubChem entries for validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Follow guidelines for irritant chemicals:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store at 2–8°C in airtight, moisture-resistant containers to prevent degradation .
  • Refer to SDS sheets for emergency procedures (e.g., spill neutralization with inert absorbents) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

  • Methodological Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid.
  • Enzymatic resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer, as demonstrated in valine derivatives .
  • Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation with standards .

Q. What strategies optimize reaction conditions to minimize racemization during synthesis?

  • Methodological Answer:

  • Low-temperature reactions : Conduct amination steps at 0–4°C to reduce kinetic energy-driven racemization.
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect amines, stabilizing intermediates without inducing steric hindrance .
  • In situ monitoring : Employ real-time pH probes and chiral GC/MS to track stereochemical integrity .

Q. How does the propylamino group influence solubility and reactivity compared to other alkylamino derivatives?

  • Methodological Answer:

  • Solubility : The propyl chain enhances lipophilicity (logP ~1.2) compared to methyl or ethyl analogs, reducing aqueous solubility but improving membrane permeability. Solubility can be modulated via salt formation (e.g., sodium or hydrochloride salts) .
  • Reactivity : The propyl group’s steric bulk may slow nucleophilic reactions but stabilize intermediates in multi-step syntheses, as seen in valsartan analogs .

Q. What in silico tools predict metabolic pathways and bioactivity of this compound?

  • Methodological Answer:

  • PubChem : Access ADMET data and metabolic fingerprints .
  • SwissADME : Predict bioavailability, CYP450 interactions, and metabolite formation.
  • PISTACHIO/BKMS databases : Model enzymatic cleavage sites and degradation products, leveraging structural analogs like 4-oxo derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer:

  • Reaction scale : Bench-scale syntheses (1–10 mmol) may report lower yields due to inefficiencies absent in microfluidic or automated systems.
  • Purification methods : Yields vary with techniques (e.g., column chromatography vs. distillation). Cross-validate using orthogonal methods like TLC and HPLC .
  • Side reactions : Propylamino group oxidation or dimerization can occur; monitor via LC-MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.